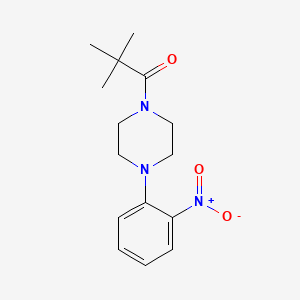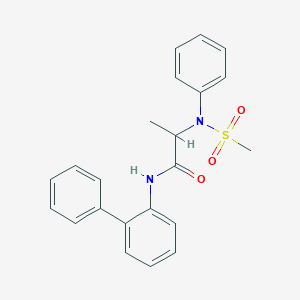amine hydrochloride](/img/structure/B4070221.png)
[1-(2-furyl)-3-methyl-3-buten-1-yl](2-phenylethyl)amine hydrochloride
説明
FTY720 was first synthesized in the early 1990s as a structural analog of sphingosine, a natural lipid molecule found in cell membranes. It was initially developed as an immunosuppressant drug for the treatment of multiple sclerosis (MS) and was later found to have potential therapeutic applications in other diseases such as cancer, transplant rejection, and autoimmune disorders.
作用機序
The mechanism of action of FTY720 involves the modulation of sphingosine-1-phosphate (S1P) signaling. S1P is a lipid molecule that regulates various cellular functions, including cell migration, proliferation, and survival. FTY720 is phosphorylated in vivo to form FTY720-phosphate, which binds to S1P receptors on immune cells and prevents their egress from lymphoid tissues. This results in the sequestration of immune cells in lymphoid tissues, reducing their migration to sites of inflammation and tissue damage. In addition, FTY720-phosphate has been shown to have direct anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
Biochemical and physiological effects:
FTY720 has been shown to have various biochemical and physiological effects, including the modulation of immune cell trafficking, the induction of apoptosis in cancer cells, and the inhibition of tumor growth. FTY720 has also been shown to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines and chemokines. In addition, FTY720 has been shown to have neuroprotective effects in [1-(2-furyl)-3-methyl-3-buten-1-yl](2-phenylethyl)amine hydrochloride by reducing inflammation and nerve damage.
実験室実験の利点と制限
FTY720 has several advantages for lab experiments, including its high potency and specificity for S1P receptors, its ability to modulate immune cell trafficking, and its anti-cancer properties. However, FTY720 has several limitations, including its potential toxicity at high doses and its complex mechanism of action, which may make it difficult to interpret experimental results.
将来の方向性
There are several future directions for the study of FTY720, including the development of more specific S1P receptor modulators, the identification of new therapeutic applications for FTY720, and the investigation of the potential use of FTY720 in combination with other drugs for the treatment of various diseases. In addition, further research is needed to elucidate the complex mechanism of action of FTY720 and to identify potential biomarkers for monitoring its therapeutic effects.
科学的研究の応用
FTY720 has been extensively studied for its potential therapeutic applications in various diseases. In [1-(2-furyl)-3-methyl-3-buten-1-yl](2-phenylethyl)amine hydrochloride, FTY720 acts as an immunomodulatory agent by reducing the migration of immune cells into the central nervous system, thereby reducing inflammation and nerve damage. In addition, FTY720 has been shown to have anti-cancer properties by inducing apoptosis (programmed cell death) in cancer cells and inhibiting tumor growth. FTY720 has also been studied for its potential use in preventing transplant rejection and treating autoimmune disorders such as psoriasis and rheumatoid arthritis.
特性
IUPAC Name |
1-(furan-2-yl)-3-methyl-N-(2-phenylethyl)but-3-en-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO.ClH/c1-14(2)13-16(17-9-6-12-19-17)18-11-10-15-7-4-3-5-8-15;/h3-9,12,16,18H,1,10-11,13H2,2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMWDNFZTAIFQIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC(C1=CC=CO1)NCCC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2-Furyl)-3-methyl-3-buten-1-yl](2-phenylethyl)amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-propylbenzamide](/img/structure/B4070139.png)
![2-{[5-(4-chlorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B4070153.png)

![N,N'-bis{4-[(cyclohexylamino)sulfonyl]phenyl}succinamide](/img/structure/B4070165.png)
![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-5-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B4070183.png)
![1-[1-(2,4-dimethylphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylic acid](/img/structure/B4070189.png)
![2-{[N-(3-bromophenyl)-N-(methylsulfonyl)glycyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B4070193.png)
![N-(4-methoxyphenyl)-2-[(4-methylphenyl)thio]propanamide](/img/structure/B4070208.png)
![6-amino-4-{3-chloro-4-[(4-nitrobenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4070215.png)
![methyl [4-(6-amino-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-5-chloro-2-ethoxyphenoxy]acetate](/img/structure/B4070224.png)

![1-[(4-benzyl-1-piperazinyl)acetyl]-4-piperidinecarboxamide hydrochloride](/img/structure/B4070233.png)

![[5-bromo-2-methoxy-4-(3,3,6,6-tetramethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenoxy]acetonitrile](/img/structure/B4070242.png)